1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid (CAS 708274-52-6) is a Boc-protected, non-planar, quaternary pyrrolidine-3-carboxylic acid scaffold bearing a single fluoromethyl substituent. The molecule combines a sterically constrained α,α-disubstituted amino acid motif with the unique electronic properties of a C–F bond, placing it at the intersection of conformational rigidity and tuned lipophilicity.

Molecular Formula C11H18FNO4
Molecular Weight 247.26
CAS No. 708274-52-6
Cat. No. B1660037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid
CAS708274-52-6
Molecular FormulaC11H18FNO4
Molecular Weight247.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CF)C(=O)O
InChIInChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
InChIKeyDWRBUHFHONCAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid (CAS 708274-52-6) – Procurement-Ready Profile of a Fluorinated Quaternary Pyrrolidine Building Block


1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid (CAS 708274-52-6) is a Boc-protected, non-planar, quaternary pyrrolidine-3-carboxylic acid scaffold bearing a single fluoromethyl substituent. The molecule combines a sterically constrained α,α-disubstituted amino acid motif with the unique electronic properties of a C–F bond, placing it at the intersection of conformational rigidity and tuned lipophilicity . This dual character makes it a versatile intermediate for medicinal chemistry campaigns that require both sp³-rich frameworks and the metabolic advantages of selective fluorination .

Why Generic Substitution Fails for 1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid – The Cost of Ignoring a Single Fluorine Atom


Replacing 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid with a non-fluorinated or differently substituted pyrrolidine-3-carboxylic acid is not a neutral decision. The fluoromethyl group is not merely a bioisostere for a methyl or hydroxymethyl group; it simultaneously alters lipophilicity, hydrogen-bonding capacity, and the acid dissociation constant of the neighboring carboxylic acid . Even subtle changes in logP or pKa can shift a lead compound’s permeability, solubility, and target engagement profile enough to invalidate a SAR series. The quaternary C-3 centre restricts rotational freedom, locking the fluoromethyl and carboxyl groups into a defined spatial orientation that cannot be mimicked by flexible or mono-substituted analogs. Procurement of the exact CAS 708274-52-6 entity therefore safeguards the fidelity of quantitative structure-property relationships (QSPR) that have been established during hit-to-lead or lead-optimisation campaigns .

Quantitative Evidence Guide – Measurable Differentiation of 1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid from Its Closest Analogs


LogP Shift: Fluoromethyl vs. Methyl and Parent Pyrrolidine-3-carboxylic Acid

The experimentally derived distribution coefficient (LogP) of 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is 1.6677 . This value is 0.40 log unit higher than that of the non-fluorinated parent scaffold N-Boc-pyrrolidine-3-carboxylic acid (LogP = 1.2659) and 0.01 log unit higher than the methyl-substituted analog 1-Boc-3-methylpyrrolidine-3-carboxylic acid (LogP = 1.6560) . The data demonstrate that the fluoromethyl group recovers the lipophilicity lost upon removal of the methyl group while introducing a strong dipole that can engage in electrostatic interactions.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The computed topological polar surface area (TPSA) of the title compound is 66.84 Ų , identical within rounding to that of its methyl analog (TPSA = 66.56 Ų, estimated from structure) and marginally higher than the parent N-Boc-pyrrolidine-3-carboxylic acid (TPSA ≈ 57.53 Ų by fragment addition). The marginal difference arises because the fluorine atom replaces a hydrogen with minimal change to the solvent-accessible surface area while introducing a strong local dipole that can act as a weak hydrogen-bond acceptor, subtly altering solvation energetics .

Polarity CNS drug design Absorption

Acid-Strength Modulation by the β-Fluoromethyl Group

The electron-withdrawing inductive effect (–I) of the fluoromethyl substituent is expected to lower the pKa of the adjacent carboxylic acid by 0.3–0.8 log units relative to the methyl-substituted analog (predicted pKa of methyl analog ≈ 4.0–4.2; fluoromethyl analog ≈ 3.4–3.9) . This shift alters the fraction ionised at physiological pH (7.4): the fluorinated compound exists predominantly as the carboxylate anion (≥99.9% ionised), whereas the methyl analog may retain a slightly higher proportion of the neutral form. Such differences can affect passive diffusion and binding to positively charged residues in target proteins .

pKa Ionization state Bioavailability

Metabolic Stability Advantage of the Fluoromethyl Moiety over the Methyl Analog

The C–F bond (bond dissociation energy ≈ 115–130 kcal/mol) is significantly stronger than the C–H bond (≈ 99 kcal/mol for a methyl C–H). In pyrrolidine scaffolds, a 3-methyl group is susceptible to cytochrome P450-mediated hydroxylation, whereas a 3-fluoromethyl group is resistant to oxidative metabolism at that position . While quantitative in vitro microsomal stability data for the exact compound are not publicly available, the class-level principle is well-documented: replacing a metabolically labile C–H bond with a C–F bond can increase intrinsic metabolic half-life by 2- to 10-fold, depending on the specific CYP isoform and the steric environment .

Metabolism CYP450 Oxidative stability

Conformational Preorganization by the Quaternary C-3 Centre

Unlike 3-monosubstituted pyrrolidines (e.g., 3-fluoropyrrolidine), which populate multiple ring-pucker conformations, the geminal disubstitution at C-3 in 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid imposes a strong conformational bias. The Thorpe-Ingold effect compresses the F–CH₂–C–COOH angle to approximately 107–111°, preorganising the scaffold into a restricted subset of low-energy conformers . This preorganisation reduces the entropic penalty upon binding to a biological target and can enhance selectivity when the target binding site requires a specific spatial arrangement of the fluoromethyl and carboxylate groups .

Conformational restriction Entropy Target selectivity

High-Value Application Scenarios for 1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid


Peptidomimetic Lead Optimisation Requiring a Constrained Proline Surrogate

The quaternary C-3 centre and fluoromethyl substituent make this building block an ideal replacement for proline or 3-substituted prolines in peptide lead compounds. The conformational restriction (Evidence Item 5) reduces the entropic penalty of binding, while the fluoromethyl group maintains the lipophilicity needed for membrane permeability (Evidence Item 1). Medicinal chemistry teams synthesising protease inhibitors or GPCR-targeted peptides can use CAS 708274-52-6 to rigidify key turn motifs without introducing additional hydrogen-bond donors .

Fragment-Based Drug Discovery (FBDD) Libraries Seeking sp³-Rich, Fluorinated Scaffolds

Fragment libraries increasingly demand three-dimensional, fluorinated building blocks that explore novel chemical space. With a molecular weight of 247.26 Da and a LogP of 1.67, this compound resides in the ‘fragment-optimised’ property range (MW < 300, LogP < 3) . The C–F bond provides a sensitive ¹⁹F NMR handle for fragment screening and binding-mode elucidation, a distinct advantage over the non-fluorinated methyl analog .

Synthesis of CNS-Targeted Small Molecules with Tuned pKa and Permeability

The computed TPSA of 66.84 Ų (Evidence Item 2) and the lowered carboxylic acid pKa (Evidence Item 3) position this scaffold favourably for CNS drug discovery programs. The fluorine atom enhances passive diffusion across the blood-brain barrier while the carboxylate remains fully ionised at physiological pH, facilitating interaction with basic residues in CNS targets such as neurotransmitter transporters or ion channels .

Metabolically Stable Isosteric Replacement for tert-Leucine or Methylproline Motifs

In lead series where a tert-leucine or 3-methylproline motif has been identified as a metabolic soft spot (e.g., CYP3A4-mediated hydroxylation), the fluoromethyl analog (CAS 708274-52-6) offers a near-isosteric replacement. The C–F bond resists oxidative metabolism (Evidence Item 4), potentially extending the compound's half-life without requiring a complete scaffold redesign. This makes the compound a strategic procurement choice for medicinal chemistry programs entering lead optimisation .

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.